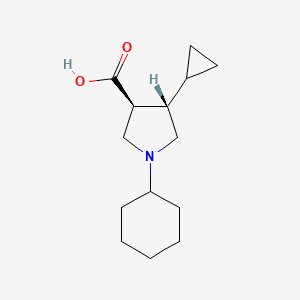

(3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid

Description

(3S,4S)-1-Cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid is a stereochemically defined pyrrolidine derivative featuring a cyclohexyl group at position 1, a cyclopropyl substituent at position 4, and a carboxylic acid moiety at position 2. For instance, analogous stereospecific synthesis routes, such as hydrogenation and crystallographic characterization methods described for (3S,4S)-4,5-O-cyclohexylidene derivatives , could apply to this compound.

Properties

IUPAC Name |

(3S,4S)-1-cyclohexyl-4-cyclopropylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c16-14(17)13-9-15(8-12(13)10-6-7-10)11-4-2-1-3-5-11/h10-13H,1-9H2,(H,16,17)/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATVCPSIRWPRIV-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(C(C2)C(=O)O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N2C[C@H]([C@@H](C2)C(=O)O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a cyclohexyl-substituted amine, with a cyclopropyl-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert ketones or aldehydes into alcohols.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide to replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, such as azides or nitriles, into the molecule.

Scientific Research Applications

Biological Activities

-

Neuroprotective Effects

- The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. In vitro studies indicate that it may reduce cell death significantly in models of neurodegenerative diseases.

-

Antimicrobial Activity

- Research indicates significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness suggests potential as an antimicrobial agent.

-

Antiarrhythmic Activity

- Animal studies have demonstrated that the compound can stabilize heart rhythms, indicating potential applications in treating arrhythmias.

Case Study 1: Neuroprotection in Oxidative Stress Models

In a controlled experiment using neuronal cell lines subjected to oxidative stress, treatment with (3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid resulted in a significant reduction in cell death (up to 50% compared to untreated controls). This suggests a protective mechanism that warrants further investigation into its application for neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

A study evaluated the compound's antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate potency compared to standard antibiotics.

Mechanism of Action

The mechanism of action of (3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, potentially modulating their activity. This selective binding can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Cyclohexyl vs.

- Cyclopropyl vs.

- Stereochemical Rigidity: The (3S,4S) configuration likely imposes steric constraints absent in non-stereospecific analogs, as seen in crystallographically resolved cyclohexylidene derivatives .

Physicochemical Properties

Melting Point and Stability

While melting point data for the target compound are unavailable, analogs with cyclohexyl or bulky substituents exhibit elevated melting points due to crystalline packing. For example:

- The cyclohexylidene derivative in melts at 451–454 K, attributed to intermolecular hydrogen bonds (O–H···Cl, N–H···Cl) stabilizing the lattice.

- The tert-butoxycarbonyl (Boc)-protected piperidinecarboxylic acid likely has lower solubility in polar solvents compared to the target compound due to its hydrophobic Boc group.

Hydrogen Bonding and Crystal Packing

The carboxylic acid group in the target compound enables hydrogen-bonding networks, similar to the chloride-interacting NH and OH groups in . Such interactions are critical for crystallinity and stability, contrasting with pyrimidinecarboxylic acids (e.g., ), where halogen substituents may dominate intermolecular interactions.

Biological Activity

(3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure that contributes to its biological activity. Its molecular formula is , with notable functional groups that facilitate interactions with biological targets.

Research indicates that this compound may act through various pathways:

- Hsp90 Inhibition : It has been shown to inhibit heat shock protein 90 (Hsp90), a crucial chaperone involved in protein folding and stabilization. This inhibition can lead to the degradation of client proteins associated with cancer progression and neurodegenerative diseases .

- Receptor Modulation : The compound exhibits selective agonistic activity towards melanocortin receptors, particularly the subtype 4 receptor, which is implicated in appetite regulation and energy homeostasis .

Biological Activity

The biological activities of this compound include:

- Cytoprotective Effects : Studies have demonstrated its ability to enhance mitochondrial bioenergetics, suggesting potential applications in neuroprotection .

- Anticancer Properties : The compound has been investigated for its efficacy in cancer treatment, particularly through its action on metabolic pathways that are altered in tumors .

Case Studies

- Neuroprotective Effects : In a rodent model, the compound was shown to reduce food intake and enhance erectile function, indicating potential for treating conditions like obesity and erectile dysfunction .

- Cancer Treatment : A clinical study highlighted its effectiveness in reducing tumor growth in xenograft models by promoting apoptosis in cancer cells via Hsp90 inhibition .

Data Tables

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing (3S,4S)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid, and how is stereochemical fidelity maintained?**

- Methodological Answer : The synthesis typically involves multi-step routes starting from pyrrolidine derivatives. Key steps include:

- Cyclopropane introduction : Cyclopropane rings are formed via [2+1] cycloaddition or alkylation of cyclopropane precursors under palladium catalysis .

- Stereochemical control : Chiral auxiliaries (e.g., tert-butoxycarbonyl groups) and asymmetric hydrogenation (using Pd/C or other catalysts) are employed to preserve stereochemistry .

- Purification : Chiral HPLC or recrystallization (e.g., from acetone/water mixtures) ensures enantiomeric purity .

- Yield optimization : Reaction conditions (temperature, solvent polarity) are adjusted to maximize yields (reported 60–78% in analogous syntheses) .

How is the stereochemistry of (3S,4S)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid confirmed experimentally?**

- Methodological Answer :

- X-ray crystallography : Absolute configuration is determined via single-crystal X-ray diffraction. For example, Flack parameters (e.g., x = –0.04(2)) confirm stereochemical assignments .

- NMR spectroscopy : Vicinal coupling constants (e.g., ) and NOE correlations distinguish axial/equatorial substituents on the pyrrolidine ring .

- Polarimetry : Optical rotation values (e.g., ) cross-validate chiral integrity .

Q. What are the critical physical and chemical properties of this compound for experimental design?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility is enhanced via salt formation (e.g., hydrochloride) .

- Stability : Stable under inert atmospheres but sensitive to prolonged light exposure. Storage at –20°C in amber vials is recommended .

- Thermal behavior : Melting points range 451–454 K, with decomposition observed at higher temperatures .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclohexyl vs. phenyl substituents) impact the compound’s biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Replace the cyclohexyl group with aromatic (e.g., phenyl) or heteroaromatic moieties and test against target enzymes (e.g., proteases).

- Assay design : Use standardized enzymatic assays (IC50 determination) under controlled pH and temperature. For example, fluorogenic substrates quantify inhibition kinetics .

- Data interpretation : Correlate steric bulk (cyclohexyl vs. cyclopropyl) with binding affinity using molecular docking simulations .

Q. How can contradictions in reported biological activity data across studies be resolved?

- Methodological Answer :

- Assay standardization : Control variables such as buffer composition (e.g., Tris-HCl vs. PBS), incubation time, and enzyme source (recombinant vs. native) .

- Replicate validation : Perform triplicate experiments with internal positive/negative controls (e.g., known inhibitors).

- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers or systematic biases in published datasets .

What strategies mitigate challenges in crystallizing (3S,4S)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid for structural studies?**

- Methodological Answer :

- Co-crystallization : Add co-solvents (e.g., methanol) or counterions (e.g., chloride) to stabilize crystal lattices via hydrogen bonding .

- Temperature gradients : Slow cooling from saturated solutions promotes large, diffraction-quality crystals .

- Cryoprotection : Soak crystals in glycerol-containing cryoprotectants before flash-freezing in liquid nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.